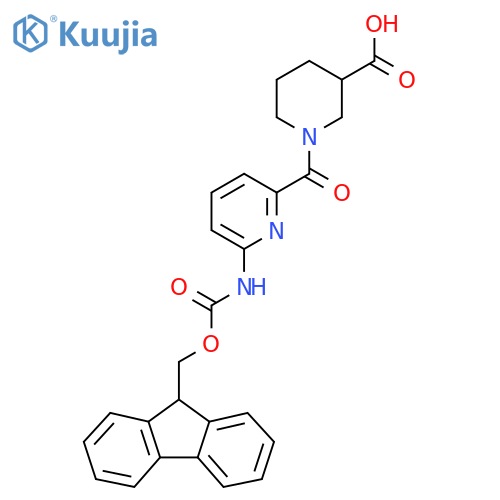

Cas no 2172137-35-6 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid)

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid

- EN300-1502076

- 2172137-35-6

- 1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid

-

- インチ: 1S/C27H25N3O5/c31-25(30-14-6-7-17(15-30)26(32)33)23-12-5-13-24(28-23)29-27(34)35-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-5,8-13,17,22H,6-7,14-16H2,(H,32,33)(H,28,29,34)

- InChIKey: BFVQESDQOUFZEH-UHFFFAOYSA-N

- SMILES: O(C(NC1=CC=CC(C(N2CCCC(C(=O)O)C2)=O)=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 471.17942091g/mol

- 同位素质量: 471.17942091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 35

- 回転可能化学結合数: 6

- 複雑さ: 769

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- XLogP3: 3.7

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1502076-1.0g |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1502076-500mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1502076-100mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1502076-250mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1502076-10000mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1502076-5000mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1502076-2500mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1502076-1000mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1502076-50mg |

1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carbonyl]piperidine-3-carboxylic acid |

2172137-35-6 | 50mg |

$2829.0 | 2023-09-27 |

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid 関連文献

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acidに関する追加情報

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2172137-35-6, known as 1-6-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a pyridine ring, and a piperidine moiety, all of which contribute to its unique chemical properties and potential applications.

The Fmoc group, represented by the {(9H-fluoren-9-yl)methoxycarbonyl}amino moiety, is a well-known protecting group in peptide synthesis. Its presence in this compound suggests that it may play a role in controlling the reactivity of the amino group during synthetic processes. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, particularly in solid-phase synthesis. The integration of this group into the larger molecule underscores its potential utility in advanced drug delivery systems or as an intermediate in the synthesis of bioactive compounds.

The pyridine ring, another key component of this compound's structure, introduces aromaticity and electron-withdrawing effects into the molecule. This feature can significantly influence the compound's electronic properties and reactivity. Pyridine derivatives are widely studied for their applications in medicinal chemistry, where they often serve as scaffolds for bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors.

The piperidine moiety adds a cyclic amine component to the molecule, which can contribute to hydrogen bonding capabilities and overall molecular flexibility. Piperidine derivatives are commonly found in pharmaceutical agents due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability. Recent research has focused on optimizing these properties by modifying the substituents on piperidine rings, leading to improved drug candidates with enhanced therapeutic profiles.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activity of complex molecules like this one with greater accuracy. By employing molecular docking studies and quantum mechanical calculations, scientists can identify promising leads for drug development without resorting to extensive experimental screening. This approach has been particularly valuable in exploring the interactions between this compound and various biological targets, such as kinases or G-protein coupled receptors (GPCRs), which are critical in numerous disease states.

In terms of synthetic methodology, the construction of this compound likely involves a multi-step process that combines principles from both classical organic synthesis and modern catalytic techniques. The incorporation of the Fmoc group would typically require precise control over reaction conditions to ensure selective protection and subsequent deprotection steps. Additionally, the formation of the pyridine-piperidine linkage would necessitate careful planning to achieve the desired stereochemistry and regioselectivity.

Emerging trends in green chemistry are also influencing how such compounds are synthesized. Researchers are increasingly adopting environmentally friendly protocols that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic cross-coupling reactions or biocatalytic methods could be employed to construct key bonds within this molecule while adhering to sustainable practices.

The potential applications of this compound span across various domains within life sciences. In drug discovery programs targeting neurodegenerative diseases or cancer, molecules with similar structural motifs have shown promise as modulators of critical cellular pathways. Furthermore, its unique combination of functional groups makes it a candidate for use in advanced materials science applications, such as stimuli-responsive polymers or nanomaterials.

In conclusion, 1-{(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid represents a sophisticated chemical entity with diverse potential applications across multiple disciplines. Its intricate structure and functional groups position it as a valuable tool for researchers seeking innovative solutions in drug development and materials science.

2172137-35-6 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid) Related Products

- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)

- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)

- 1806920-29-5(4-Bromo-6-(difluoromethyl)-3-nitropyridine-2-carbonyl chloride)

- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)

- 2172563-96-9(1-(3-ethyl-1-propyl-1H-pyrazol-5-yl)ethan-1-amine)

- 26120-43-4(1-methyl-4-nitro-indazole)

- 162401-70-9(4-(Difluoromethoxy)-3-methoxybenzaldehyde)

- 680191-01-9(BENZENEMETHANAMINE, 4-ETHYNYL-, TRIFLUOROACETATE)

- 205171-10-4(2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)

- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)